molecular formula C21H15FN2O3 B11577575 N-(4-fluorophenyl)-2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]acetamide

N-(4-fluorophenyl)-2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]acetamide

Cat. No.: B11577575
M. Wt: 362.4 g/mol
InChI Key: TWEGSKZAXIMHEB-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a fluorophenyl group, a furan-2-carbonyl moiety, and an indole ring, which collectively contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-FLUOROPHENYL)-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Furan-2-Carbonyl Group: The furan-2-carbonyl group can be introduced through a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Coupling with 4-Fluoroaniline: The final step involves coupling the indole-furan intermediate with 4-fluoroaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods: Industrial production of N-(4-FLUOROPHENYL)-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the furan-2-carbonyl moiety, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the furan-2-carbonyl group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a probe in reaction mechanism studies.

    Biology: It has shown potential as a bioactive molecule with applications in studying cellular processes and signaling pathways.

    Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: The compound’s unique chemical properties make it useful in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

N-(4-FLUOROPHENYL)-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: N-(4-METHOXYPHENYL)-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE, N-(4-CHLOROPHENYL)-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE.

    Uniqueness: The presence of the fluorophenyl group in N-(4-FLUOROPHENYL)-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE imparts distinct electronic and steric properties, which can influence its reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C21H15FN2O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-(furan-2-carbonyl)indol-1-yl]acetamide

InChI

InChI=1S/C21H15FN2O3/c22-14-7-9-15(10-8-14)23-20(25)13-24-12-17(16-4-1-2-5-18(16)24)21(26)19-6-3-11-27-19/h1-12H,13H2,(H,23,25)

InChI Key

TWEGSKZAXIMHEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C(=O)C4=CC=CO4

Origin of Product

United States

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